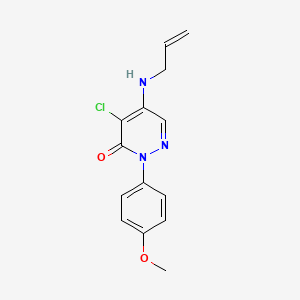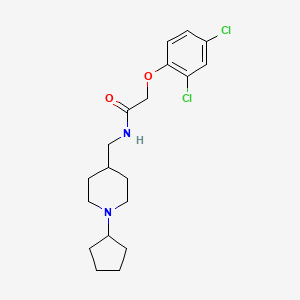
Pyrazolyl benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolyl benzoic acid is a compound that contains a pyrazole ring and a benzoic acid group . Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . Benzoic acid is an aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring .
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods. One method involves the condensation of methyl 4- (bromomethyl)benzoate or benzyl bromide with various substituted pyrazole compounds . Another method involves the reaction of hydrazines with nitriles and benzenethiols .Molecular Structure Analysis
The molecular structure of pyrazolyl benzoic acid involves a pyrazole ring attached to a benzoic acid group. The pyrazole ring contains two adjacent nitrogen atoms and three carbon atoms . The benzoic acid group consists of a carboxyl group attached to a benzene ring .Chemical Reactions Analysis
Pyrazole derivatives have been used as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions . They have also been used in the synthesis of biaryl compounds, which are the building blocks for the preparation of certain drugs .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 . Benzoic acid is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Applications De Recherche Scientifique
Luminescent Materials
Pyrazolyl benzoic acid and its derivatives have been used in the synthesis of luminescent materials . These materials have garnered significant research interest due to their potential applications in optoelectronics, sensing, and medical diagnostics . Tetra-coordinated organoboron complexes, in particular, have emerged as promising luminescent materials due to their enhanced stabilities, high electron affinities, and tunable fluorescence properties .
Sensing Applications
The organoboron compounds synthesized using pyrazolyl benzoic acid have been demonstrated to be useful for picric acid sensing . The absorption and emission behaviors of these compounds reveal that the position of boron chelation plays a crucial role in determining their photophysical properties as well as their sensing behavior .
Biological Activities
Pyrazole derivatives, including those derived from pyrazolyl benzoic acid, exhibit a wide range of biological activities . These include anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-viral, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial activities .
Agrochemical Applications
Pyrazole-based organic molecules, including those derived from pyrazolyl benzoic acid, have found applications in the agrochemical industry . These derivatives are used as fungicides, analgesics, pesticides, and insecticides .
Chelating and Extracting Reagents
Pyrazolyl benzoic acid derivatives have been used as chelating and extracting reagents for different metal ions . This makes them useful in various industrial and scientific applications.
Synthesis of Bis(Pyrazolyl)Methanes
Pyrazolyl benzoic acid is used in the synthesis of bis(pyrazolyl)methanes . These compounds have been synthesized through one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and through one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .
Mécanisme D'action
Target of Action
Pyrazolyl benzoic acid, a derivative of pyrazole, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . This suggests that pyrazolyl benzoic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that pyrazolyl benzoic acid could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This suggests that pyrazolyl benzoic acid could also have potential for future research and applications.
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBHXHJHAPEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)








![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)